molecular formula C13H18N2O4 B602295 Felbamate Ethyl Impurity CAS No. 53054-24-3

Felbamate Ethyl Impurity

Cat. No.: B602295
CAS No.: 53054-24-3
M. Wt: 266.29 g/mol
InChI Key: OIPWNQULJSLGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Felbamate Ethyl Impurity is a identified impurity of the antiepileptic drug Felbamate, which is used in the management of severe seizure disorders such as Lennox-Gastaut syndrome and refractory partial seizures . This impurity is critical for pharmaceutical research and development, serving as a well-characterized reference standard during analytical testing. Its primary applications include method validation, quality control (QC), and stability studies of Felbamate Active Pharmaceutical Ingredient (API) . Utilizing this impurity standard is essential for monitoring and controlling the quality of the drug substance, helping researchers to identify and quantify the impurity to ensure the final product's safety, efficacy, and compliance with regulatory guidelines for submissions such as ANDA and DMF . By providing a benchmark for comparison, this compound aids in the comprehensive evaluation of Felbamate's purity profile, supporting the development of safer and more effective pharmaceutical products. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

53054-24-3

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-phenylbutyl] carbamate

InChI

InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17)

InChI Key

OIPWNQULJSLGCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Ethylfelbamate;  2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; 

Origin of Product

United States

Preparation Methods

Alkaline Hydrolysis of Felbamate

The most well-documented route involves the hydrolysis of Felbamate in alkaline environments. When Felbamate (2-phenyl-1,3-propanediol dicarbamate) is exposed to aqueous solutions with a pH > 9, the carbamate groups undergo nucleophilic attack by hydroxide ions. This reaction cleaves the carbamate bonds, yielding 2-ethyl-2-phenyl-1,3-propanediol dicarbamate as a primary degradation product. The reaction mechanism proceeds via intermediate formation of unstable isocyanate species, which subsequently rearrange to form the ethyl impurity (Figure 1).

Critical Factors Influencing Hydrolysis:

  • pH : Rates of impurity formation increase exponentially above pH 9.5.

  • Temperature : Elevated temperatures (e.g., 40–60°C) accelerate degradation, with a 2.5-fold increase in impurity concentration observed per 10°C rise.

  • Solvent Systems : Hydrolysis is exacerbated in polar aprotic solvents like acetonitrile due to enhanced hydroxide ion activity.

Oxidative Degradation Pathways

While less prevalent, oxidative conditions can also generate this compound. Exposure to peroxides or metal ions (e.g., Fe³⁺) promotes free radical-mediated cleavage of Felbamate’s propane backbone, leading to ethyl-group migration and impurity formation. This pathway is particularly relevant in formulations containing polyunsaturated excipients, which may auto-oxidize during storage.

Industrial Synthesis and Impurity Control Strategies

The synthesis of Felbamate itself is a potential source of ethyl impurity if reaction conditions are suboptimal. Recent patents and industrial guidelines outline methods to minimize its formation during large-scale production.

ParameterTraditional MethodOptimized Method
Reducing AgentLiAlH₄NaBH₄ + KH₂PO₄
Yield30–50%60–70%
Total Impurities5–10%≤1%
Flammability RiskHighLow

In-Process Control Measures

Pharmaceutical manufacturers implement rigorous controls during Felbamate production:

  • Real-Time pH Monitoring : Automated systems maintain reaction pH within ±0.2 units of target values to prevent alkaline hydrolysis.

  • Crystallization Optimization : Recrystallization of Felbamate from toluene/hexane mixtures (3:1 v/v) reduces ethyl impurity levels from 0.5% to <0.1%.

Analytical Characterization of this compound

Accurate quantification and identification of the ethyl impurity require advanced chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method separates Felbamate from its degradation products using:

  • Column : C8 reversed-phase (250 × 4.6 mm, 5 µm)

  • Mobile Phase : 0.01 M ammonium phosphate (pH 6.5):acetonitrile (75:25 v/v)

  • Detection : UV at 210 nm
    This method achieves baseline separation of the ethyl impurity (retention time = 8.2 min) from Felbamate (10.5 min) with a limit of detection (LOD) of 0.5 µg/mL.

Table 2: HPLC Validation Parameters

ParameterValue
Linearity Range1–100 µg/mL
0.9998
Intraday Precision1.2% RSD
Interday Precision2.8% RSD

Mass Spectrometric Confirmation

LC-MS/MS analysis using electrospray ionization (ESI+) confirms the impurity’s identity:

  • Molecular Ion : m/z 267.1 [M+H]⁺

  • Fragmentation Pattern :

    • m/z 194.0 (loss of carbamate group)

    • m/z 149.1 (phenyl-propane fragment)

Comparative Analysis of Preparation Methods

The choice of synthesis or degradation protocol significantly impacts impurity profiles:

Degradation vs. Intentional Synthesis

  • Forced Degradation (Alkaline Hydrolysis) :

    • Purity : 92–95% (contains 3–5% over-degradation byproducts)

    • Utility : Ideal for reference standard production requiring traceability to ICH guidelines.

  • Direct Synthesis from PPD :

    • Purity : 98–99% (requires multiple recrystallizations)

    • Cost : 3× higher than degradation-derived material due to purification steps.

Environmental Impact Considerations

Modern synthesis methods reduce waste generation by 40% compared to traditional routes, primarily through solvent recovery systems and catalytic reagent use.

Regulatory and Pharmacopeial Standards

Global regulatory bodies mandate strict controls over this compound levels:

  • ICH Q3B Guidelines : Maximum allowed limit = 0.15% of Felbamate content

  • USP Monograph : Requires HPLC identification with reference standard comparison

Table 3: Global Regulatory Limits

RegionMaximum Allowable LevelTesting Method
US (FDA)0.15%HPLC-UV
EU (EMA)0.10%LC-MS/MS
Japan (PMDA)0.20%GC-FID

Chemical Reactions Analysis

Types of Reactions

Felbamate Ethyl Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of simpler alcohols .

Scientific Research Applications

Felbamate Ethyl Impurity has several scientific research applications, including:

Mechanism of Action

it is known that Felbamate itself acts by modulating the activity of GABA receptors and inhibiting the glycine-mediated activation of NMDA receptors . The ethyl impurity may interact with similar molecular targets, potentially affecting the overall pharmacological profile of Felbamate.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural Analogues and Derivatives

Felbamate (Parent Drug)
  • Molecular Formula : C₁₁H₁₄N₂O₄
  • Key Features: Binds to NMDA receptors (inhibition) and enhances GABAergic activity . Limited clinical use due to hepatotoxicity and aplastic anemia linked to its metabolite, atropaldehyde (2-phenylpropenol) . Potency: ED₅₀ = 25 mg/kg (rat MES test) .
Fluorofelbamate
  • Molecular Formula : C₁₁H₁₃FN₂O₄
  • Key Features :
    • Fluorine substitution at the 2-position prevents atropaldehyde formation, reducing toxicity .
    • Enhanced potency: ED₅₀ = 3 mg/kg (rat MES test), 8-fold more potent than Felbamate .
    • Mechanism: Primarily inhibits NMDA receptors without GABA modulation .
Ethyl Carbamate (Urethane)
  • Molecular Formula: C₃H₇NO₂
  • Key Features: Genotoxic impurity formed during Felbamate synthesis . Carcinogenic in rodents (hepatic adenomas, testicular tumors) . Regulatory threshold: ≤1 ppm in pharmaceuticals .
Meprobamate
  • Molecular Formula : C₉H₁₈N₂O₄
  • Key Features :
    • Anxiolytic with structural similarity to Felbamate but lacking anticonvulsant activity .
    • Acts via GABAᴀ receptor modulation, unlike Felbamate’s dual NMDA/GABA action .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features References
Felbamate Ethyl Impurity C₁₃H₁₈N₂O₄ 266.30 Ethyl-substituted propanediol dicarbamate; reference standard for impurity profiling
Felbamate C₁₁H₁₄N₂O₄ 238.24 NMDA antagonist, GABA enhancer; limited by hepatotoxicity
Fluorofelbamate C₁₁H₁₃FN₂O₄ 256.23 Non-toxic metabolite profile; 8-fold more potent than Felbamate
Ethyl Carbamate C₃H₇NO₂ 89.09 Genotoxic byproduct; linked to rodent carcinogenicity
Meprobamate C₉H₁₈N₂O₄ 218.25 Anxiolytic; structurally analogous but pharmacologically distinct

Functional and Pharmacological Comparisons

  • Fluorofelbamate eliminates hepatotoxicity risks by avoiding reactive aldehyde formation .
  • Synthetic Byproducts :
    • Ethyl and methyl carbamates are unavoidable in Felbamate synthesis but tightly controlled (<1.8 mg/day exposure in patients) .
  • Regulatory Status :
    • This compound is pharmacopeial-grade (USP/EP), whereas ethyl carbamate is restricted to trace levels .

Discussion and Implications

The structural nuances between this compound and its analogues underscore the importance of impurity profiling in drug safety. For instance:

  • Fluorofelbamate’s design mitigates toxicity while retaining efficacy, offering a safer alternative to Felbamate .
  • Ethyl carbamate’s presence in Felbamate highlights the need for advanced synthesis protocols (e.g., LC-MS monitoring) to minimize genotoxic risks .

These comparisons inform both regulatory strategies and the development of next-generation anticonvulsants with improved safety margins.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Felbamate Ethyl Impurity in drug substances?

  • Methodological Answer : Use orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection for quantification, coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) for structural confirmation. For trace-level impurities, hyphenated methods like LC-MS/MS are critical. Reference standards must be characterized using ICH Q3A guidelines, including CAS number verification and purity assessment (≥95%) .

Q. How should researchers validate the synthesis pathway of this compound to ensure reproducibility?

  • Methodological Answer : Document reaction conditions (e.g., temperature, catalysts, solvents) and intermediates rigorously. Use in-process controls (IPC) like Thin-Layer Chromatography (TLC) to monitor reaction progress. For novel impurities, provide spectral data (1H/13C NMR, IR) and elemental analysis in the Supporting Information, adhering to journal-specific formatting requirements .

Q. What thresholds define clinically relevant levels of this compound in drug formulations?

  • Methodological Answer : Follow ICH Q3B guidelines: impurities ≥0.10% (w/w) require identification and qualification. For genotoxic impurities, apply stricter thresholds (e.g., ≤1.5 μg/day). Use Accelerated Stability Studies (40°C/75% RH for 6 months) to predict degradation pathways and impurity formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification across different analytical platforms?

  • Methodological Answer : Perform cross-validation using certified reference materials (CRMs) and standardized protocols. For example, discrepancies between HPLC-UV and LC-MS data may arise from ion suppression or matrix effects. Address these by spiking known impurity concentrations into placebo formulations and comparing recovery rates .

Q. What experimental designs are optimal for studying the toxicological impact of this compound in preclinical models?

  • Methodological Answer : Use dose-ranging studies in rodent models with impurity levels exceeding ICH thresholds (e.g., 10x therapeutic exposure). Include positive controls (e.g., known hepatotoxins) and negative controls (vehicle-only). Measure biomarkers like ALT/AST for hepatotoxicity and conduct histopathological analyses. Ensure compliance with REB guidelines for ethical data collection .

Q. How can batch-to-batch variability in impurity profiles be minimized during Felbamate synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: identify Critical Process Parameters (CPPs) via Design of Experiments (DoE). For example, optimize solvent purity (e.g., ethyl acetate vs. acetone) and reaction time to suppress byproduct formation. Use multivariate analysis (e.g., PCA) to correlate process variables with impurity levels .

Q. What strategies are effective for isolating and characterizing low-abundance this compound from complex matrices?

  • Methodological Answer : Employ preparative HPLC with fraction collection, followed by lyophilization for isolation. For structural elucidation, combine High-Resolution Mass Spectrometry (HRMS) with 2D NMR (e.g., COSY, HSQC). For isomeric impurities, use chiral columns or X-ray crystallography .

Data Presentation & Reproducibility

  • Tables :

    Impurity TypeDetection Limit (ppm)Analytical MethodReference Standard
    This compound0.05LC-MS/MSCAS 1570-95-2
    Degradation Byproduct0.10HPLC-UVIn-house synthesized
  • Key Findings :

    • This compound exhibits photolytic degradation under UV light (λ = 254 nm), necessitating amber glass storage .
    • Batch variability in impurity levels correlates strongly with ethyl acetate purity (R² = 0.89, p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.